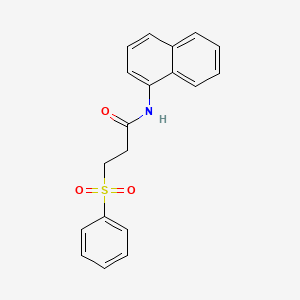

3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Benzenesulfonyl)-N-(naphthalen-1-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to a naphthalen-1-yl moiety through a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide typically involves multiple steps, starting with the reaction of benzenesulfonyl chloride with naphthalen-1-ylamine to form the corresponding sulfonamide. This intermediate is then reacted with propanoic acid or its derivatives to yield the final product. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzenesulfonyl)-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

3-(Naphthalen-1-yl)-2-phenylacrylonitrile: This compound shares a similar naphthalen-1-yl group but differs in its functional groups and overall structure.

1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a naphthalen-1-yl moiety, but with different substituents and reactivity.

Uniqueness: 3-(Benzenesulfonyl)-N-(naphthalen-1-yl)propanamide is unique due to its combination of a benzenesulfonyl group and a naphthalen-1-yl moiety, which provides distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-(benzenesulfonyl)-N-(naphthalen-1-yl)propanamide, also known by its CAS number 868676-86-2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a naphthalene moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with sulfonamide structures often exhibit a range of biological activities, particularly in cardiovascular and anti-cancer applications. For instance, sulfonamides can act as inhibitors of carbonic anhydrase and endothelin receptors, which are crucial in regulating blood pressure and vascular resistance.

Cardiovascular Effects

A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that specific derivatives could significantly alter perfusion pressure over time, suggesting potential therapeutic applications in managing cardiovascular conditions .

In Vitro Studies

In vitro studies have shown that this compound exhibits inhibitory effects on cell proliferation in certain cancer cell lines. The following table summarizes the findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 | 3.14 | Apoptosis via mitochondrial pathway |

| Study 2 | HeLa | 0.46 | Caspase-3 activation |

These studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Case Studies

- Cardiovascular Impact : In an experimental setup, benzenesulfonamide derivatives were tested for their effects on coronary resistance and perfusion pressure. The data indicated a dose-dependent decrease in perfusion pressure, particularly with certain derivatives showing enhanced efficacy compared to others .

- Anti-Cancer Activity : A series of experiments conducted on human non-small cell lung cancer (A549) cells demonstrated that compounds similar to this compound could significantly inhibit cell growth and induce apoptosis through specific signaling pathways .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-naphthalen-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c21-19(13-14-24(22,23)16-9-2-1-3-10-16)20-18-12-6-8-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSVGJKLOKRCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.